4-Methoxybenzo[b]thiophene-2-carbonitrile
Overview
Description
4-Methoxybenzo[b]thiophene-2-carbonitrile is an organic compound with the molecular formula C10H7NOS It is a derivative of benzo[b]thiophene, characterized by the presence of a methoxy group at the 4-position and a carbonitrile group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxybenzo[b]thiophene-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenylacetonitrile with sulfur and a base, such as sodium hydride, to form the thiophene ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methoxybenzo[b]thiophene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-Methoxybenzo[b]thiophene-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Methoxybenzo[b]thiophene-2-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The thiophene ring can also engage in π-π interactions with aromatic residues in proteins, further affecting its activity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzo[b]thiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
4-Methoxybenzo[b]thiophene-2-carboxamide: Contains a carboxamide group instead of a nitrile group.
4-Methoxybenzo[b]thiophene-2-methyl: Has a methyl group at the 2-position instead of a nitrile group.
Uniqueness
4-Methoxybenzo[b]thiophene-2-carbonitrile is unique due to the presence of both a methoxy group and a nitrile group, which confer distinct chemical reactivity and potential for diverse applications. The nitrile group, in particular, provides a handle for further functionalization, making it a versatile intermediate in organic synthesis.
Biological Activity
4-Methoxybenzo[b]thiophene-2-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to summarize the current understanding of its biological activity, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a thiophene ring fused to a benzene ring with a methoxy group and a cyano group at specific positions. The presence of these functional groups is believed to contribute significantly to its pharmacological properties.
Anticancer Activity
Research has indicated that derivatives of benzo[b]thiophene compounds exhibit promising anticancer properties. A study highlighted the synthesis of various thiophene derivatives, including this compound, which were evaluated for their cytotoxic effects against different cancer cell lines.
Case Study: Cytotoxicity Assay
A cytotoxicity assay using the SulfoRhodamine-B (SRB) method was conducted to evaluate the effectiveness of this compound against several cancer cell lines. The results are summarized in Table 1.
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 (Breast) | 15.2 |
HeLa (Cervical) | 12.5 | |
A549 (Lung) | 20.3 |
Table 1 : Cytotoxicity of this compound against various cancer cell lines.
The compound exhibited significant cytotoxicity, particularly against HeLa cells, suggesting its potential as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. A recent study evaluated its efficacy against various bacterial strains.
Case Study: Antimicrobial Efficacy
The antimicrobial activity was assessed using the disk diffusion method against common pathogens. The results are presented in Table 2.
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 18 |
Escherichia coli | 15 |
Pseudomonas aeruginosa | 12 |
Table 2 : Antimicrobial activity of this compound.
The compound demonstrated notable antibacterial activity, particularly against Staphylococcus aureus, indicating its potential as a lead compound for developing new antimicrobial agents.
The biological activity of this compound is believed to be linked to its ability to induce apoptosis in cancer cells and disrupt bacterial cell wall synthesis. Further studies are needed to elucidate the precise mechanisms involved.
Properties
IUPAC Name |
4-methoxy-1-benzothiophene-2-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c1-12-9-3-2-4-10-8(9)5-7(6-11)13-10/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZRJYCTEAXADH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(SC2=CC=C1)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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